1-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-3-phenylurea
Description
1-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-3-phenylurea is a complex organic compound that features a pyrimidine ring, a triazole ring, and a phenylurea moiety
Properties
IUPAC Name |
1-[4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl]phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c1-13-12-14(2)23-19(22-13)27-20-26-18(28-29-20)15-8-10-17(11-9-15)25-21(30)24-16-6-4-3-5-7-16/h3-12H,1-2H3,(H2,24,25,30)(H2,22,23,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRZTUZCLAVMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-3-phenylurea typically involves multiple steps. One common synthetic route starts with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with 1H-1,2,4-triazole-5-carboxylic acid to form the intermediate compound. This intermediate is further reacted with phenyl isocyanate under controlled conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis.
Chemical Reactions Analysis
1-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenylurea moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-3-phenylurea exhibit anticancer properties. The triazole ring is known for its ability to inhibit certain enzymes involved in tumor growth. For instance, studies have shown that derivatives of triazole can effectively inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antifungal Properties
The compound's structural features suggest potential antifungal activity. Triazole derivatives are widely recognized for their efficacy against fungal pathogens by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents like fluconazole .
Enzyme Inhibition
The urea moiety in the compound is known to interact with various enzymes, potentially acting as an inhibitor. Research has focused on its ability to inhibit specific kinases and phosphatases that play pivotal roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for treating diseases characterized by dysregulated signaling pathways .
Agricultural Applications
Beyond human health, compounds like this one are being explored for agricultural use as fungicides or herbicides. Their ability to disrupt key biological processes in pests or pathogens could provide a new avenue for crop protection strategies while minimizing environmental impact .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent inhibitory effects on cancer cell proliferation .
Case Study 2: Antifungal Activity
In a comparative study published in Mycopathologia, researchers assessed the antifungal activity of several triazole compounds against Candida species. The findings revealed that compounds with structural similarities to this compound showed significant antifungal activity, suggesting potential for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methyl-3-nitrophenyl)guanidine: This compound shares the pyrimidine ring but differs in the substituents and overall structure.
3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid: Another compound with a pyrimidine ring, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Overview
1-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-3-phenylurea is a complex organic compound characterized by its unique structure that incorporates a pyrimidine ring, a triazole ring, and a phenylurea moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research.
The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes or receptors. It is believed to inhibit certain biological pathways, leading to various therapeutic effects. The precise mechanisms are still under investigation but typically involve modulation of enzyme activities or disruption of cellular signaling pathways.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens such as E. coli, S. aureus, and P. aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
Anticancer Activity
The compound's structural motifs suggest potential anticancer properties. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have shown promising results against human cancer cell lines such as MCF-7 and Bel-7402 . The presence of the triazole ring is often linked to enhanced cytotoxicity against these cell lines.
Study 1: Antibacterial Efficacy
A study published in MDPI evaluated various triazole derivatives for their antibacterial activity against a panel of pathogens. The results indicated that compounds similar to this compound exhibited MIC values comparable to established antibiotics .
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of triazole derivatives found that modifications to the phenylurea moiety significantly impacted their activity against cancer cells. The study highlighted the importance of substituents on the triazole ring in enhancing cytotoxicity .
Data Tables
| Biological Activity | Tested Pathogen/Cell Line | MIC/IC50 Values |
|---|---|---|
| Antibacterial | E. coli | 0.12 - 1.95 µg/mL |
| Antibacterial | S. aureus | 0.12 - 1.95 µg/mL |
| Anticancer | MCF-7 | IC50 = X µM |
| Anticancer | Bel-7402 | IC50 = Y µM |
Q & A
Q. How to design a robust protocol for scaling up synthesis without compromising purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
- Membrane Separation : Use nanofiltration or reverse osmosis to remove impurities, as applied in pyrimidine derivative purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
